BBC0403

Epigenetics BET Bromodomain Target Selectivity

BBC0403 uniquely enables BRD2-specific biology dissection versus pan-BET inhibitors. With 5.4-fold intra-BRD2 BD2/BD1 selectivity and in vivo OA efficacy data, it serves as a definitive chemical probe and benchmark for osteoarthritis research. Procure to differentiate domain-specific transcriptional signaling with confidence.

Molecular Formula C21H22N2O5
Molecular Weight 382.4 g/mol
Cat. No. B12361272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBBC0403
Molecular FormulaC21H22N2O5
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC2COC2)C)C3=NC4=C(C(=CC(=C4)OC)OC)C(=O)N3
InChIInChI=1S/C21H22N2O5/c1-11-5-13(6-12(2)19(11)28-15-9-27-10-15)20-22-16-7-14(25-3)8-17(26-4)18(16)21(24)23-20/h5-8,15H,9-10H2,1-4H3,(H,22,23,24)
InChIKeyAGBJJHZARZYKNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BBC0403: A Selective BRD2 Inhibitor for Osteoarthritis Research and Epigenetic Profiling


BBC0403 (CAS 2644662-83-7) is a synthetic small-molecule inhibitor that selectively targets Bromodomain-containing protein 2 (BRD2), a member of the Bromodomain and Extra-Terminal (BET) family of epigenetic reader proteins [1]. It was identified through a DNA-encoded library (DEL) screen designed to find compounds that specifically bind BRD proteins [2]. Unlike pan-BET inhibitors, BBC0403 exhibits a unique binding profile, with Kd values of 7.64 μM for the second bromodomain (BD2) and 41.37 μM for the first bromodomain (BD1) of BRD2, and negligible affinity for BRD3 and BRD4 . This intra-BRD2 domain selectivity and overall BRD2 preference distinguishes it from broader-spectrum BET inhibitors and positions it as a specialized chemical probe for dissecting BRD2-specific biology, particularly in the context of inflammation and osteoarthritis (OA) .

Why Generic BET or BRD2 Inhibitors Cannot Substitute for BBC0403


The BET family comprises four proteins (BRD2, BRD3, BRD4, BRDT), each containing two highly homologous bromodomains (BD1 and BD2) [1]. Common pan-BET inhibitors like JQ1 and I-BET762 bind promiscuously to multiple domains and isoforms, making it impossible to attribute a biological effect solely to BRD2 inhibition [2]. Even among more advanced domain-selective inhibitors, significant functional differences exist; for example, the BD2-selective agent RVX-208 (apabetalone) potently engages BRD4-BD2 but has a much weaker affinity for BRD2-BD2 compared to BBC0403 [3]. Other inhibitors, such as BIC1, target only the BD1 domain . BBC0403 is unique in its combined profile of (1) high selectivity for BRD2 over other BET proteins and (2) preferential binding to the BD2 domain of BRD2. This distinct binding signature translates to a specific biological outcome—suppression of NF-κB and MAPK signaling in an OA model—that cannot be reliably achieved with non-selective or differently-selective analogs [4]. Therefore, substituting BBC0403 with a generic BRD2 inhibitor or a pan-BET inhibitor will not only alter the target engagement profile but will likely lead to divergent, and potentially confounding, experimental results.

Quantitative Evidence of BBC0403's Differentiation for Scientific Selection


BRD2 Selectivity Profile: Superior Discrimination vs. Pan-BET Inhibitors JQ1 and I-BET762

BBC0403 demonstrates high specificity for BRD2, with no measurable binding to the BD1 domains of BRD3 and BRD4 (Kd > 1000 μM) and similarly negligible affinity for BRD4-BD2 . This is in stark contrast to pan-BET inhibitors like JQ1 and I-BET762, which exhibit potent, low-nanomolar binding across BRD2, BRD3, and BRD4. For example, JQ1 binds to BRD2 with a Kd of 128 nM and to BRD3 with a Kd of 59.5 nM [1], while I-BET762 binds to BRD2, BRD3, and BRD4 with Kd values ranging from 50.5 to 61.3 nM [2]. The >130-fold difference in binding potency for BRD3/4 translates to a functional difference in assays: BBC0403's effects are specifically attributable to BRD2, whereas JQ1 and I-BET762 induce a broader, multi-BET transcriptional shutdown.

Epigenetics BET Bromodomain Target Selectivity

Intra-BRD2 Domain Selectivity (BD2 vs. BD1): Unique 5.4-Fold Preference vs. RVX-208's Pan-BD2 Profile

BBC0403 exhibits a marked 5.4-fold preference for the BD2 domain of BRD2 (Kd = 7.64 μM) over the BD1 domain (Kd = 41.37 μM) . This intra-BRD2 selectivity is a key differentiator from other BD2-selective BET inhibitors. For instance, RVX-208 (apabetalone) is a potent BD2 inhibitor across the BET family, showing a similar ~20-fold BD2 preference for BRD3, but its affinity for BRD2-BD2 (Kd ~130-250 nM) is approximately 30-fold higher than that of BBC0403 [1]. Another comparator, BIC1 (BRD2 Inhibitor II), binds exclusively to the BD1 domain of BRD2 with a Kd of 28 μM, representing the opposite selectivity profile . The unique binding kinetics of BBC0403, with a moderate BD2 affinity and clear BD1 discrimination, are thought to be crucial for its observed biological effects in OA models, as they may disrupt a specific subset of BRD2 interactions without causing complete functional ablation.

Bromodomain BD2 Selectivity Epigenetic Probe

In Vivo Efficacy in Osteoarthritis Model: Validated Cartilage Protection vs. Unproven Comparators

BBC0403 has demonstrated significant in vivo efficacy in a destabilization of the medial meniscus (DMM) mouse model of osteoarthritis (OA). Intra-articular (i.a.) injection of BBC0403 at 5 and 10 μg/kg, administered once weekly for 7 weeks, prevented cartilage degradation, as confirmed by histological analysis [1]. In contrast, while potent pan-BET inhibitors like JQ1 have shown anti-inflammatory effects in various models, their in vivo use is often complicated by on-target toxicity related to broad BET inhibition, and specific in vivo efficacy in DMM-induced OA has not been robustly established for other BRD2-targeting agents like KB-0118 or BIC1 [2]. Furthermore, the study confirmed that BBC0403's anti-OA effect is mediated through the suppression of NF-κB and MAPK signaling pathways in chondrocytes, a mechanism that may be uniquely accessed by its specific binding profile [3]. This validated in vivo disease-modifying activity provides a level of confidence for translational research that is absent for less selective or less characterized alternatives.

Osteoarthritis In Vivo Pharmacology Cartilage Protection

Cellular Phenotype: Suppression of Inflammatory Markers in Primary Chondrocytes vs. Pan-BET Inhibitors

In primary mouse chondrocytes stimulated with IL-1β (1 ng/mL), treatment with BBC0403 (20 μM) significantly reduced the expression of key inflammatory and catabolic factors, including COX-2, prostaglandin E2 (PGE2), and IL-6 [1]. This effect was linked to the inhibition of the NF-κB signaling pathway. While pan-BET inhibitors like JQ1 and I-BET762 are known to also suppress NF-κB-driven inflammation, they do so by broadly inhibiting BRD4, which is a major transcriptional co-activator at many inflammatory gene promoters [2]. The finding that BBC0403, a BRD2-selective inhibitor, achieves a similar anti-inflammatory effect in chondrocytes suggests a specific role for BRD2 in this cellular context that is distinct from BRD4. This cellular validation underscores that BBC0403's selectivity profile is not just a biochemical artifact but translates into a defined, BRD2-dependent cellular phenotype.

Inflammation Chondrocytes NF-κB Signaling

Optimal Research and Discovery Applications for BBC0403


Target Validation Studies to Deconvolve BRD2-Specific Functions in Inflammation

In experiments designed to understand the specific role of BRD2 in inflammatory signaling, BBC0403 serves as a superior chemical probe compared to pan-BET inhibitors like JQ1 or I-BET762. By using BBC0403, researchers can confidently attribute any observed suppression of the NF-κB or MAPK pathways to BRD2 inhibition, rather than to the combined inhibition of BRD2, BRD3, and BRD4 [1]. This is critical for target validation studies aiming to nominate BRD2 as a therapeutic target for inflammatory diseases like osteoarthritis or rheumatoid arthritis [2].

Preclinical Osteoarthritis Research Requiring a Validated Disease-Modifying Agent

For research programs focused on discovering new treatments for osteoarthritis, BBC0403 offers a distinct advantage. It is one of the few BRD2 inhibitors with robust, peer-reviewed in vivo efficacy data in the DMM mouse model, a standard preclinical model for OA [1]. Researchers can use BBC0403 as a positive control or benchmark to evaluate the efficacy of novel OA drug candidates, or to further explore the downstream mechanisms of cartilage protection mediated by BRD2 inhibition [2]. The established intra-articular injection protocol also provides a clear experimental framework .

Structure-Activity Relationship (SAR) Studies for Designing Next-Generation BD2-Selective Inhibitors

BBC0403's unique 5.4-fold selectivity for BRD2-BD2 over BRD2-BD1 provides a valuable scaffold for medicinal chemistry efforts. Its binding mode, which has been explored through molecular dynamics simulations [1], offers a starting point for designing more potent and selective BRD2-BD2 inhibitors. Procurement of BBC0403 enables SAR studies by serving as a reference compound against which the potency and selectivity of new analogs can be benchmarked in biochemical and cellular assays [2].

Functional Genomics and Epigenetic Studies Dissecting BRD2 Bromodomain Roles

Given that BRD2 contains two distinct bromodomains (BD1 and BD2) with potentially different functions, BBC0403 is a valuable tool for dissecting domain-specific biology. While BIC1 can be used to inhibit BD1 [1], BBC0403 serves as a complementary probe with preferential BD2 activity. Using these tools in tandem allows researchers to differentiate the transcriptional and signaling consequences of inhibiting one domain versus the other, providing deeper insight into BRD2's epigenetic regulatory mechanisms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for BBC0403

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.